molecular formula C30H44O5 B12597012 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- CAS No. 651321-36-7

15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)-

Cat. No.: B12597012
CAS No.: 651321-36-7
M. Wt: 484.7 g/mol
InChI Key: BJFQFEVJHOJYME-MIPYOGIXSA-N
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Description

The compound 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- is a stereochemically complex molecule featuring a 16-carbon unsaturated backbone with three hydroxyl groups at positions 1, 2, and 4. The 3 and 4 positions are substituted with phenylmethoxy (benzyloxy) groups, which serve as protective moieties for hydroxyls during synthesis. The hexadecene chain suggests lipophilicity, while the triol and bulky benzyloxy groups may influence solubility and reactivity.

Properties

CAS No.

651321-36-7

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(2R,3R,4R,5S)-3,4-bis(phenylmethoxy)hexadec-15-ene-1,2,5-triol

InChI

InChI=1S/C30H44O5/c1-2-3-4-5-6-7-8-9-16-21-27(32)29(34-23-25-17-12-10-13-18-25)30(28(33)22-31)35-24-26-19-14-11-15-20-26/h2,10-15,17-20,27-33H,1,3-9,16,21-24H2/t27-,28+,29+,30+/m0/s1

InChI Key

BJFQFEVJHOJYME-MIPYOGIXSA-N

Isomeric SMILES

C=CCCCCCCCCC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O

Canonical SMILES

C=CCCCCCCCCCC(C(C(C(CO)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the hexadecene backbone, followed by the introduction of hydroxyl groups and phenylmethoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C30H44O5
  • CAS Number : 651321-36-7
  • Molecular Weight : Approximately 484.67 g/mol

The structure features multiple hydroxyl groups and phenylmethoxy substituents that contribute to its reactivity and solubility properties. These attributes make it suitable for various chemical reactions and applications.

Biochemical Research

15-Hexadecene-1,2,5-triol is being explored for its potential as a biochemical probe. Its structure allows it to interact with biological membranes and proteins, making it useful for studying membrane dynamics and protein interactions. Research indicates that compounds with similar structures can modulate membrane fluidity and influence cell signaling pathways .

Drug Development

Due to its hydroxyl groups and phenylmethoxy moieties, this compound can serve as a scaffold for drug development. Its ability to form hydrogen bonds enhances its interaction with biological targets. Studies suggest that derivatives of this compound may exhibit anti-inflammatory or anti-cancer properties .

Catalysis

Recent advancements have highlighted the use of non-heme manganese(II) complexes in catalyzing oxidative cleavage reactions involving diols like 15-Hexadecene-1,2,5-triol. This application is particularly relevant in synthetic organic chemistry for producing valuable intermediates in pharmaceuticals and fine chemicals .

Cosmetic Formulations

The compound's emulsifying properties make it suitable for use in cosmetic formulations. It can enhance the stability and texture of creams and lotions while providing moisturizing benefits due to its hydroxyl groups.

Polymer Chemistry

In polymer science, derivatives of this compound can be used to create functionalized polymers with specific properties such as improved thermal stability or enhanced mechanical strength. Its ability to act as a crosslinking agent is particularly valuable in developing advanced materials .

Case Study 1: Membrane Interaction Studies

A study investigated the interaction of phenylmethoxy derivatives with lipid bilayers. The results demonstrated that these compounds could alter membrane fluidity and permeability, suggesting potential applications in drug delivery systems.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route of 15-Hexadecene-1,2,5-triol through the use of microwave-assisted techniques. This approach significantly reduced reaction times and improved yields compared to traditional methods.

Mechanism of Action

The mechanism of action of 15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants and Epimers

The compound’s (2R,3R,4R,5S) configuration distinguishes it from stereoisomers like the (3R,4R,5R)-configured pentafluorophenyl ester described in . Such epimeric differences significantly alter molecular conformation and stability. For instance, the (3R,4R,5R) epimer in exhibits distinct hydrogen-bonding patterns (intra- and intermolecular interactions involving methoxy groups) , which could translate to variations in melting points or crystallinity for the target compound. Stereochemical precision is essential in synthesis to avoid undesired epimerization, as seen in prostaglandin derivatives where 15-epi diastereomers (e.g., 15S vs. 15R in ) display divergent biological activities .

Functional Group Analogues

  • Triols vs. Prostaglandin Derivatives: The prostaglandin analogues in , such as (9S,11R,15R)-trihydroxy-16-(trifluoromethylphenoxy) derivatives, share a triol backbone but feature shorter chains (tetranor-prostadienoic acid) and electron-withdrawing substituents (trifluoromethylphenoxy).
  • Ether-Protected Hydroxyls : The benzyloxy groups in the target compound contrast with smaller methoxy or unprotected hydroxyls in compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (). Bulky benzyloxy groups may enhance steric hindrance, slowing hydrolysis or enzymatic degradation compared to methoxy analogues .

Substituent Effects and Reactivity

  • Phenylmethoxy vs. Fluorinated Substituents : The benzyloxy groups in the target compound differ from pentafluorophenyl esters () in electronic and steric effects. Fluorinated groups increase electronegativity and metabolic stability, whereas benzyloxy groups offer synthetic versatility for deprotection .

Comparative Data Table

Compound Core Structure Key Substituents Stereochemistry Notable Properties
Target Compound Hexadecene triol 3,4-bis(phenylmethoxy) (2R,3R,4R,5S) High lipophilicity, steric hindrance
Pentafluorophenyl Ester () Furan-based ester Pentafluorophenyl, methoxy (3R,4R,5R) Stabilized by hydrogen bonds
Prostaglandin Derivative () Tetranor-prostadienoic acid Trifluoromethylphenoxy, trihydroxy (9S,11R,15R) Bioactive, shorter chain
(S)-Methoxy-diol () Ethanediol 3,5-dimethoxy-4-hydroxyphenyl (S)-configuration Polar, smaller substituents

Research Implications

Comparative studies with fluorinated or prostaglandin-like analogues could elucidate structure-activity relationships, particularly in biological systems sensitive to chain length and stereochemistry. Further research should explore its synthetic scalability and stability under physiological conditions, leveraging insights from analogous compounds .

Biological Activity

15-Hexadecene-1,2,5-triol, 3,4-bis(phenylmethoxy)-, (2R,3R,4R,5S)- is a complex organic compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound through a detailed review of existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its hexadecene backbone with multiple functional groups including a triol and bis(phenylmethoxy) substituents. This structural arrangement may contribute to its biological activity by facilitating interactions with biological macromolecules.

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties by scavenging free radicals.
  • Antimicrobial Effects : Compounds with long-chain aliphatic structures often show antimicrobial activity against various pathogens.
  • Cytotoxicity : The phenylmethoxy groups may enhance cytotoxic effects against cancer cell lines by disrupting cellular membranes or interfering with signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantPhenolic compoundsFree radical scavenging
AntimicrobialLong-chain fatty acidsInhibition of bacterial growth
CytotoxicityAlkyl phenolsInduction of apoptosis in cancer cells

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of similar phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones suggesting that compounds with similar structural motifs to 15-Hexadecene-1,2,5-triol possess potential as antimicrobial agents .

Case Study: Antioxidant Properties

Another research focused on the antioxidant capacity of triol compounds. It was found that these compounds effectively reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate hydrogen atoms to free radicals .

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